molecular formula C17H21N3O3 B15114003 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole

Cat. No.: B15114003
M. Wt: 315.37 g/mol
InChI Key: JNGPDXCSZLZABK-UHFFFAOYSA-N
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Description

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole core linked to a morpholine and piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazole core, which can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives. The morpholine and piperidine moieties are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]pyridine-4-carbonitrile
  • 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid [1-(3-Benzenesulfonyl-1-Propyl-Allylcarbamoyl)-2-Phenylethyl]-Amide

Uniqueness

2-[2-(Piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzoxazole is unique due to its specific combination of a benzoxazole core with morpholine and piperidine moieties. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H21N3O3/c21-16(19-8-4-1-5-9-19)15-12-20(10-11-22-15)17-18-13-6-2-3-7-14(13)23-17/h2-3,6-7,15H,1,4-5,8-12H2

InChI Key

JNGPDXCSZLZABK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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